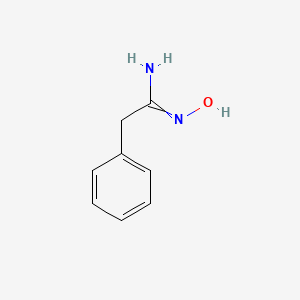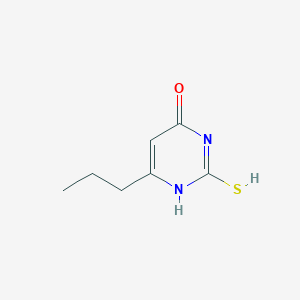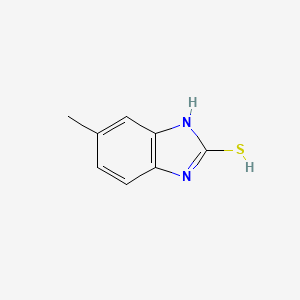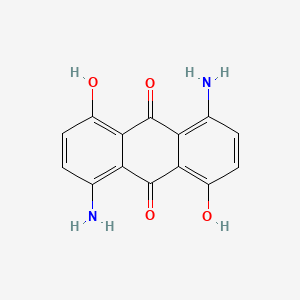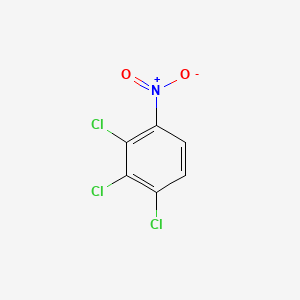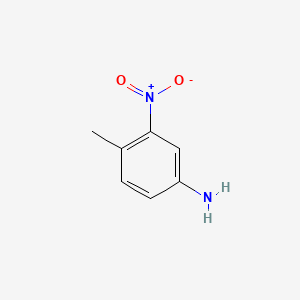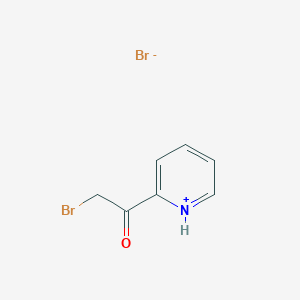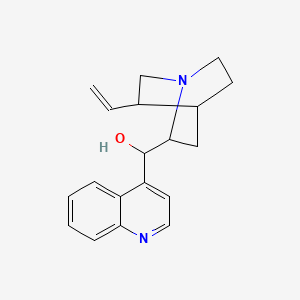
Cinchonidine
概要
説明
Cinchonidine is a cinchona alkaloid found in Cinchona officinalis and Gongronema latifolium . It belongs to the orthorhombic crystal system and P 212121 space group . It is used as a building block in asymmetric synthesis in organic chemistry .
Synthesis Analysis
Cinchona alkaloids, including cinchonidine, have a significant impact on human civilization. Their journey began with the discovery of their antimalarial properties, followed by successful applications in stereochemistry and asymmetric synthesis . Cinchonidine has been N-alkylated using polymeric benzyl halides or co-polymerized and then N-alkylated, thus affording a series of polymer-supported chiral ammonium salts which have been employed as phase-transfer catalysts in the asymmetric benzylation of an N-(diphenylmethylene)glycine ester .
Molecular Structure Analysis
Cinchonidine has a molecular formula of C19H22N2O and a molecular weight of 294.39078 g/mol . Its IUPAC name is ®-(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol . The molecule contains a total of 47 bonds, including 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .
Chemical Reactions Analysis
Cinchonidine, along with other cinchona alkaloids, has a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks . It has been used to direct chirality in the synthesis of asymmetric organic compounds .
Physical And Chemical Properties Analysis
Cinchonidine is a cinchona alkaloid, which belongs to the orthorhombic crystal system and P 212121 space group . Detailed analysis of geometry and certain electronic properties of cinchonidine were used for defining stereoelectronic features responsible for their antimalarial activity .
科学的研究の応用
Antimalarial Properties
Cinchonidine, as a member of the Cinchona alkaloids, has a significant impact on human civilization due to its antimalarial properties . The Cinchona bark, which contains Cinchonidine, was originally used by South American Indians as an anti-fever agent and has been introduced to Europe as early as around 1640 . Even today, despite the small therapeutic window of quinine and the increasing resistance of the malaria vector Plasmodium falciparum, it can compete with newer antimalarial agents, remaining still an important drug for severe malaria cases .
Asymmetric Synthesis
Cinchonidine has been very successful in the field of stereochemistry and in asymmetric synthesis . Cinchonidine-based catalysts have been used in diverse types of enantioselective syntheses . This can be attributed to the abundance of Cinchona alkaloids in nature, their commercial availability at reasonable prices, stability, and easy handling in the laboratory .
Enantioselective Chromatography
Cinchonidine and other Cinchona alkaloids are used in chiral stationary phases for enantioselective chromatography . This application allows for the separation of enantiomers, which is crucial in the pharmaceutical industry .
Biological Activities
Cinchonidine has been found to have novel biological activities . While the specifics of these activities are not detailed in the source, this suggests that Cinchonidine may have potential applications in biological research and possibly in the development of new drugs .
Transformation into Other Modular and Chiral Building Blocks
Cinchonidine can be transformed into other modular and chiral building blocks, such as quincorine or quincoridine . This transformation can be useful in synthetic catalytic and medicinal chemistry .
Anti-Cancer Activity
While this application is not directly linked to Cinchonidine but to a closely related compound, Cinchonine, it’s worth mentioning that Cinchonine has been found to induce anti-cancer activity by activating caspase-3 and PARP-1, and triggering the endoplasmic reticulum stress response . It’s possible that Cinchonidine may have similar properties, but further research would be needed to confirm this.
Safety and Hazards
将来の方向性
Cinchona alkaloids, including cinchonidine, have a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks . This suggests that cinchonidine could have a wide range of future applications in synthetic catalytic and medicinal chemistry.
作用機序
Target of Action
Cinchonidine, a major member of the Cinchona alkaloids, primarily targets the malaria vector Plasmodium falciparum . It is also known to act on a variety of ion channels including several types of potassium channels .
Mode of Action
It is generally assumed that cinchona alkaloids, including cinchonidine, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) . This interaction with its targets leads to the death of the malaria parasite .
Biochemical Pathways
Cinchonidine affects the biochemical pathway involved in the degradation of hemoglobin in erythrocytes . By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of the malaria parasite .
Pharmacokinetics
It is known that the pharmacokinetic properties and therapeutic responses of quinine, a similar cinchona alkaloid, vary with age, pregnancy, immunity, and disease severity .
Result of Action
The primary result of Cinchonidine’s action is the disruption of the life cycle of the malaria parasite, leading to its death . This makes Cinchonidine an effective antimalarial agent .
Action Environment
The efficacy and stability of Cinchonidine can be influenced by various environmental factors. For instance, the presence of other diseases such as HIV and TB can potentially interact with Cinchonidine . Furthermore, the increasing resistance of the malaria vector Plasmodium falciparum can affect the efficacy of Cinchonidine .
特性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 25 °C | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cinchonine | |
CAS RN |
485-71-2, 118-10-5 | |
| Record name | CINCHONIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchonan-9-ol, (9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210.5 °C | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cinchonidine is renowned as a chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of prochiral ketones. [, , , , , ] This means it can help produce molecules with a specific desired 3D orientation, crucial for pharmaceutical and fine chemical industries.
A: Cinchonidine adsorbs onto metal surfaces like platinum, creating a chiral environment. [, , , , ] It interacts with the reactant molecule, influencing its adsorption geometry and promoting the formation of one enantiomer over the other. [, , , , ]
A: Yes, both the quinoline moiety and the (C-9)-OH group are essential for cinchonidine's enantiodiscriminating ability. [, , , , ] The quinoline ring interacts with the metal surface, while the (C-9)-OH group, along with the quinuclidine nitrogen, participate in hydrogen bonding with the reactant. [, ]
A: The solvent significantly impacts cinchonidine's adsorption and the overall catalytic performance. [, , , ] While cinchonidine adsorbs on platinum even after flushing with nonpolar solvents like cyclohexane, it can be easily removed by more polar solvents like dichloromethane. [] This behavior influences both catalyst activity and enantioselectivity.
A: Yes, researchers are exploring alternative chiral modifiers like O-phenyl derivatives of cinchonidine, lepidine, and even synthetic modifiers like (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE). [, , , , ] These alternatives often exhibit different adsorption behaviors and enantioselectivities compared to cinchonidine.
ANone: Cinchonidine has the molecular formula C19H22N2O and a molecular weight of 294.38 g/mol.
A: Various techniques are employed, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. [, , , , , , , ] NMR provides information about the structure and conformation of cinchonidine in solution, IR spectroscopy reveals details about functional groups and bonding, and X-ray crystallography unveils the solid-state structure.
A: Computational methods like Density Functional Theory (DFT) calculations and molecular modeling play a crucial role in elucidating the adsorption geometry, conformational preferences, and interactions of cinchonidine with metal surfaces and reactant molecules. [, , , , ]
A: While challenging, computational models are being developed to predict the enantioselectivity based on the calculated energies and geometries of cinchonidine-reactant complexes. [, , ] These models provide insights into the enantiodiscriminating step and aid in the rational design of improved catalysts.
A: Modifications to the cinchonidine structure, particularly at the (C-9)-OH group and the quinuclidine nitrogen, significantly influence its adsorption strength, conformational preferences, and ultimately, the enantioselectivity. [, , , , ] For instance, bulky substituents at the (C-9)-OH can lead to a decrease or even inversion of enantioselectivity. []
A: While some modifications can lead to enhanced enantioselectivity for specific reactions, there isn't a universal modification that consistently improves activity across all catalytic applications. [, , ] The optimal structure heavily depends on the target reaction and requires careful optimization through experimental and computational studies.
A: Cinchonidine exhibits potential therapeutic activities, including anticancer [, ], antimalarial [], and HbF-inducing properties for treating β-thalassemia. [] Research is ongoing to explore these applications and understand the underlying mechanisms of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



